molecular formula C8H7IN2 B3026717 5-Iodo-1-methyl-1H-indazole CAS No. 1072433-59-0

5-Iodo-1-methyl-1H-indazole

Cat. No. B3026717
Key on ui cas rn: 1072433-59-0
M. Wt: 258.06
InChI Key: SGYVAWASNYRGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455507B2

Procedure details

To 1-Methyl-1H-indazol-5-amine (500 mg, 3.40 mmol) in a mixture of concentrated sulfuric acid (1.3 ml) and water (5.5 ml) cooled down to 0° C., was added dropwise a solution of sodium nitrite (258 mg, 3.74 mmol) in water (0.5 ml). The reaction mixture was stirred at 0° C. for 10 minutes then added dropwise to a solution of sodium iodide (1.5 g) in water (4.5 ml) cooled to 0° C. After complete addition, the reaction mixture was heated to 90° C. for an additional 20 minutes. The resultant mixture was basified with a diluted solution of sodium hydroxide and extracted with ethylacetate. The organic phase was washed further with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified on silica gel by flash column chromatography eluting with 20% EtOAc in petroleum ether to afford the title compound (475 mg, 54% yield). 1H NMR (DMSO D6, 400 MHz) 4.03 (3H, s), 7.52 (1H, d), 7.63 (1H, dd), 7.99 (1H, s), 8.17 (1H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
258 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
54%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7](N)=[CH:8][CH:9]=2)[CH:4]=[N:3]1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:21].[Na+].[OH-].[Na+]>O>[I:21][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:2]([CH3:1])[N:3]=[CH:4]2 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CN1N=CC2=CC(=CC=C12)N
Name
Quantity
1.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
258 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 90° C. for an additional 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
The organic phase was washed further with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel by flash column chromatography
WASH
Type
WASH
Details
eluting with 20% EtOAc in petroleum ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC=1C=C2C=NN(C2=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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